

Eremophilane Derivatives from Marine-Derived Fungi: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Eremophilane*

Cat. No.: *B1244597*

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An in-depth exploration of the isolation, characterization, and biological activities of **eremophilane** sesquiterpenoids derived from marine fungi, tailored for researchers, scientists, and drug development professionals.

The marine environment, with its vast and largely unexplored biodiversity, represents a prolific source of novel secondary metabolites with significant potential for drug discovery. Among these, marine-derived fungi have emerged as a particularly rich source of structurally diverse and biologically active compounds. **Eremophilane**-type sesquiterpenoids, a class of natural products characterized by a bicyclic carbon skeleton, have been frequently isolated from these fungi and have demonstrated a wide array of promising pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of **eremophilane** derivatives discovered from marine fungi, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Quantitative Data Summary

The following tables summarize the quantitative data for various **eremophilane** derivatives isolated from marine-derived fungi, including their source, chemical formula, and reported biological activities with IC50 or MIC values where available.

Table 1: **Eremophilane** Derivatives from *Penicillium* sp.

Compound Name	Fungal Source	Molecular Formula	Biological Activity	IC50/MIC (μM)	Reference
Chloro-trinoreremophilane sesquiterpene (Compound 1)	Penicillium sp. PR19N-1	C18H25ClO6	Cytotoxic against HL-60 and A549 cells	Not specified	[1]
Chlorinated eremophilane sesquiterpene (Compound 2)	Penicillium sp. PR19N-1	Not specified	Not specified	Not specified	[1]
1α-chloro-2β-hydroxyeremophil-7(11),9-dien-8-one (Compound 3)	Penicillium sp. PR19N-1	Not specified	Not specified	Not specified	[1]
Eremofortine C	Penicillium sp. PR19N-1	Not specified	Known compound	Not specified	[1]
Copteremophilane A-J	Penicillium copticola WZXY-m122-9	C23H25ClO7 (for C)	Antitumor and Neuroprotective	Not specified	[2][3][4]
Copteremophilane G	Penicillium copticola WZXY-m122-9	C23H27ClO6	Neuroprotective effect	Not specified	[2][3][4]
Copteremophilane H	Penicillium copticola WZXY-m122-9	C23H27ClO6	Selective inhibition against A549 cells	Not specified	[2][3][4]

Eremophilane Sesquiterpen e (Compound 99)	Penicillium sp. BL 27-2	Not specified	Cytotoxic against P388, A549, HL-60, and BEL- 7402 cells	0.073, 0.096, 0.065, and 4.59 respectively	[5]
Eremophilane Sesquiterpen es (Compounds 100, 101)	Penicillium sp. BL 27-2	Not specified	Cytotoxic	3-12	[5]

Table 2: **Eremophilane** Derivatives from *Emericellopsis maritima* BC17

Compound Name	Molecular Formula	Biological Activity	IC50/MIC (μM)	Reference
PR toxin (Compound 16)	Not specified	Cytotoxic against HepG2, MCF-7, A549, A2058, and Mia PaCa-2 cells	3.75 to 33.44	[6] [7] [8]
(+)-Aristolochene (Compound 10)	Not specified	Antifungal against Aspergillus fumigatus and Candida albicans	471	[6] [7] [8]
PR toxin 3-deacetyl (Compound 15)	Not specified	Cytotoxic against HepG2, MCF-7, A549, A2058, and Mia PaCa-2 cells	2.5 to 14.7	[9] [10] [11]
PR toxin 3-deacetyl (Compound 15)	Not specified	Antibacterial against methicillin-sensitive Staphylococcus aureus	128 μg/mL	[9] [10] [11]

Table 3: **Eremophilane** Derivatives from Other Marine-Derived Fungi

Compound Name	Fungal Source	Molecular Formula	Biological Activity	IC50/MIC (μM)	Reference
Dihydrobipolaroxin (Compound 1)	Aspergillus sp. SCSIOW2	Not specified	Moderate nitric oxide inhibitory activity	Not specified	[12]
Dihydrosporogen AO-1 (Compound 5)	Phoma sp. DXH009	Not specified	Anti-neuroinflammation (inhibits NO production)	EC50 = 3.11	[13]
07H239-A	Xylaria sp. BL321	Not specified	Cytotoxic	Not specified	[14] [15]

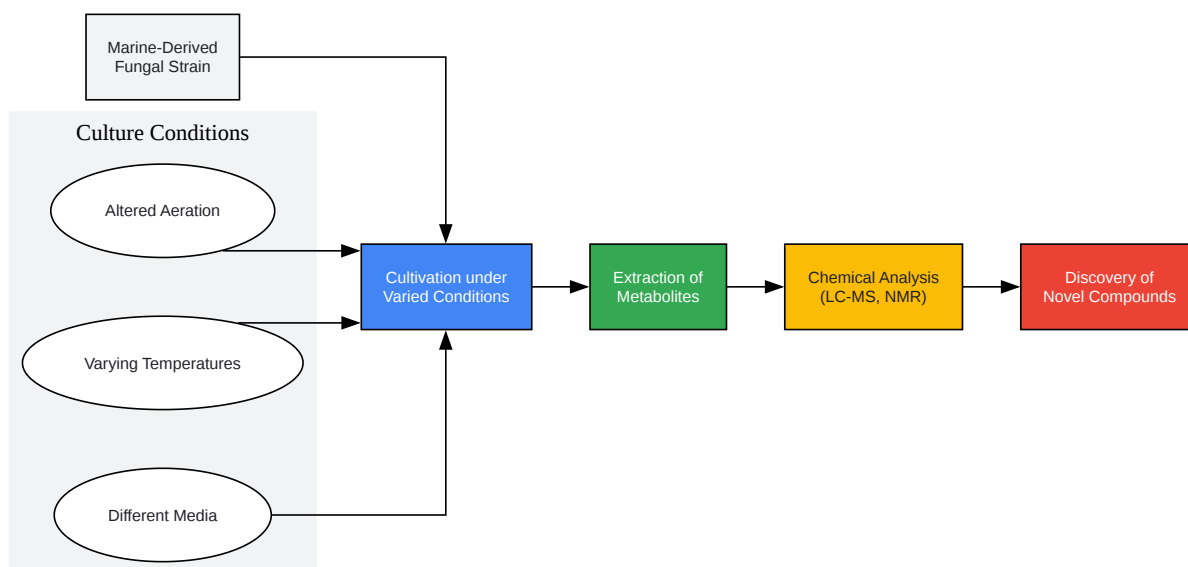
Experimental Protocols

This section details the key experimental methodologies for the isolation, structure elucidation, and bioactivity evaluation of **eremophilane** derivatives from marine-derived fungi.

Fungal Strain Isolation and Cultivation

Marine-derived fungi are typically isolated from various marine sources such as sediments, sponges, algae, and mangroves.[\[6\]](#)[\[9\]](#) The isolation process generally involves plating the samples on a suitable agar medium, often supplemented with seawater and antibacterial agents to prevent bacterial growth.

A common strategy to enhance the chemical diversity of fungal metabolites is the One Strain-Many Compounds (OSMAC) approach.[\[6\]](#)[\[9\]](#) This involves cultivating a single fungal strain under various culture conditions, such as different media compositions (e.g., Potato Dextrose Broth (PDB), Czapek Dox, rice medium), temperatures, and aeration levels.[\[6\]](#)[\[9\]](#)[\[10\]](#)



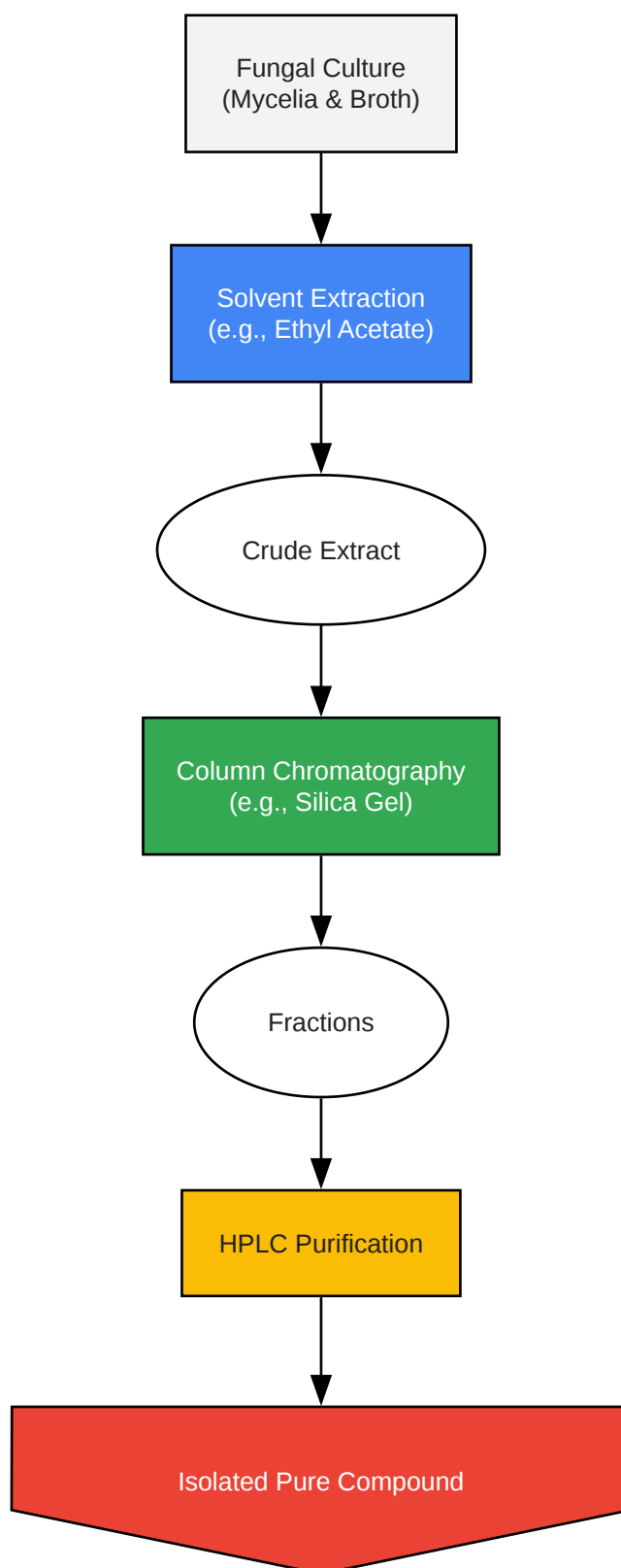
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Figure 1: OSMAC approach workflow for discovering novel fungal metabolites.

Extraction and Isolation

The fungal cultures (both mycelia and broth) are typically extracted with organic solvents like ethyl acetate.[6][9] The crude extract is then subjected to a series of chromatographic techniques to isolate individual compounds. A general workflow is as follows:

- **Initial Fractionation:** The crude extract is often fractionated using column chromatography with silica gel or other stationary phases, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).[6]
- **Further Purification:** Fractions of interest are further purified using techniques like Sephadex LH-20 chromatography and semi-preparative or analytical High-Performance Liquid Chromatography (HPLC).[9]



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Figure 2: General workflow for the isolation of **eremophilane** derivatives.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula of the compound.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall planar structure.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Infrared (IR) Spectroscopy: To identify functional groups.[\[1\]](#)
- Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy: Often compared with quantum chemical calculations to determine the absolute configuration of chiral centers.[\[2\]](#)[\[6\]](#)[\[9\]](#)

Bioactivity Assays

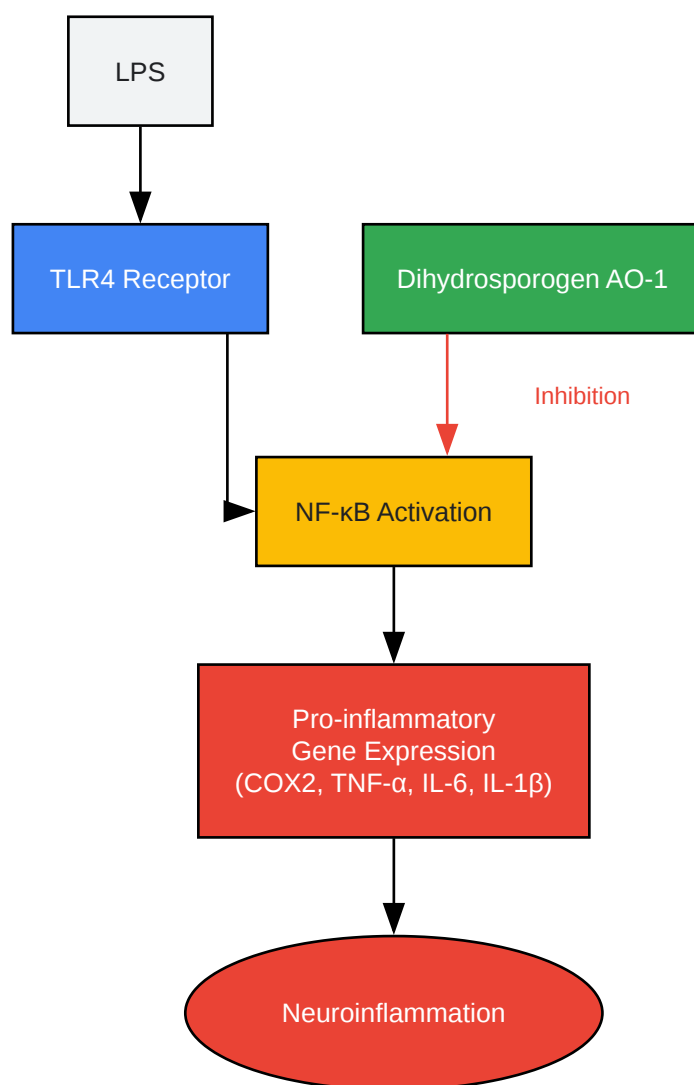
The biological activities of the isolated **eremophilane** derivatives are evaluated using various in vitro assays:

- Cytotoxicity Assays: The cytotoxic effects against various human cancer cell lines (e.g., A549, HL-60, HepG2, MCF-7) are commonly assessed using the MTT or SRB assay to determine the IC₅₀ values.[\[5\]](#)[\[6\]](#)[\[16\]](#)
- Antimicrobial Assays: The antibacterial and antifungal activities are evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[\[6\]](#)[\[9\]](#)
- Anti-inflammatory Assays: The anti-inflammatory potential is often investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.[\[12\]](#)[\[13\]](#)

Signaling Pathways and Mechanisms of Action

While many studies report the biological activities of **eremophilane** derivatives, detailed investigations into their mechanisms of action and effects on specific signaling pathways are still emerging.

One study on the anti-neuroinflammatory effects of dihydrosporogen AO-1 isolated from *Phoma* sp. DXH009 demonstrated its ability to suppress the canonical NF- κ B signaling pathway.[13] This suppression led to a decrease in the expression of key neuroinflammatory markers, including COX2, TNF- α , IL-6, and IL-1 β in LPS-induced microglial cells.[13]



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Figure 3: Inhibition of the NF- κ B signaling pathway by an **eremophilane** derivative.

Conclusion and Future Perspectives

Marine-derived fungi are a proven and valuable source of novel **eremophilane** sesquiterpenoids with diverse and potent biological activities. The application of modern analytical techniques and innovative cultivation strategies like the OSMAC approach continues to expand the chemical diversity of these compounds. While significant progress has been made in the isolation, structure elucidation, and initial bioactivity screening of these molecules, future research should focus on several key areas:

- **Mechanism of Action Studies:** In-depth investigations into the molecular targets and signaling pathways modulated by bioactive **eremophilane** derivatives are crucial for understanding their therapeutic potential.
- **Biosynthetic Studies:** Elucidating the biosynthetic pathways of these compounds in their host fungi could enable their production through synthetic biology approaches.
- **Lead Optimization:** Structure-activity relationship (SAR) studies and medicinal chemistry efforts are needed to optimize the potency and selectivity of promising lead compounds for drug development.

The continued exploration of marine fungal biodiversity, coupled with advanced chemical and biological research, holds great promise for the discovery of new **eremophilane**-based therapeutics to address unmet medical needs.

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